molecular formula C39H26O2 B11952681 3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one

3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one

Cat. No.: B11952681
M. Wt: 526.6 g/mol
InChI Key: JYGNJEJSBNTYKA-FSRJSHLRSA-N
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Description

Molecular Formula: C₃₉H₂₆O₂ Molecular Weight: 526.641 g/mol CAS Number: 52986-57-9 This compound is a highly substituted isobenzofuranone derivative characterized by a benzylidene group at the 3-position and four phenyl substituents at positions 4, 5, 6, and 6. The extensive aromatic substitution contributes to its high molecular weight and steric bulk, which influence its physicochemical properties, such as solubility and thermal stability.

Properties

Molecular Formula

C39H26O2

Molecular Weight

526.6 g/mol

IUPAC Name

(3Z)-3-benzylidene-4,5,6,7-tetraphenyl-2-benzofuran-1-one

InChI

InChI=1S/C39H26O2/c40-39-38-36(31-24-14-5-15-25-31)34(29-20-10-3-11-21-29)33(28-18-8-2-9-19-28)35(30-22-12-4-13-23-30)37(38)32(41-39)26-27-16-6-1-7-17-27/h1-26H/b32-26-

InChI Key

JYGNJEJSBNTYKA-FSRJSHLRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C3=C(C(=C(C(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=C(C(=C(C(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with tetraphenylcyclopentadienone under basic conditions, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

While industrial production methods for this specific compound are not widely documented, similar compounds are often synthesized using batch or continuous flow reactors. These methods allow for precise control over reaction conditions, scalability, and efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, altering the compound’s reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one involves its interaction with molecular targets and pathways. Its unique structure allows it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The following table summarizes key differences between the target compound and its analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one Benzylidene, tetraphenyl C₃₉H₂₆O₂ 526.641 Aromatic rings, carbonyl
(Z)-3-Benzylideneisobenzofuran-1(3H)-one (2a) Benzylidene C₁₅H₁₀O₂ 230.24 Carbonyl, conjugated alkene
4,5,6,7-Tetrachloro-3-isopropylidene-2-benzofuran-1(3H)-one Tetrachloro, isopropylidene C₁₁H₆Cl₄O₂ 311.967 Chlorine substituents, carbonyl
3-Butylidene-4,5,6,7-tetrahydro-6,7-dihydroxyisobenzofuran-1(3H)-one Butylidene, dihydroxy, tetrahydro C₁₂H₁₈O₄ 234.27 Hydroxyl, saturated rings
Phenolphthalein monophosphate Phosphonooxy, hydroxyphenyl C₂₀H₁₅PO₇ 422.31 (est.) Phosphate, phenolic hydroxyl
Key Observations:
  • Aromatic vs. Aliphatic Substituents : The tetraphenyl groups in the target compound enhance π-π stacking interactions and thermal stability compared to aliphatic analogs like the butylidene derivative .
  • Electron-Withdrawing Groups: Chlorine atoms in the tetrachloro analog () increase electrophilicity, making it reactive in substitution reactions, whereas the phosphonooxy group in phenolphthalein monophosphate introduces polarity and biochemical utility .
  • Hydrogen Bonding : Hydroxyl groups in the dihydroxy-tetrahydro derivative () enable hydrogen bonding, improving solubility in polar solvents compared to the hydrophobic tetraphenyl compound .
Melting Points and Stability:
  • Chlorinated derivatives (e.g., ) are likely more thermally stable but may exhibit environmental persistence due to halogen content .
Spectral Data:
  • IR Spectroscopy: The carbonyl stretch (~1767 cm⁻¹) is consistent across isobenzofuranones. The tetraphenyl compound’s IR would show aromatic C–H stretches (~3030 cm⁻¹), while hydroxylated analogs (e.g., ) display broad O–H peaks (~3333 cm⁻¹) .

Biological Activity

3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one (CAS No. 52986-57-9) is a synthetic compound characterized by a complex structure that includes multiple phenyl groups and a benzofuran moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C39H26O2C_{39}H_{26}O_{2}, with a molecular weight of 526.62 g/mol. The structural complexity of this compound contributes to its unique biological properties.

Structural Formula

PropertyValue
Molecular FormulaC39H26O2C_{39}H_{26}O_{2}
Molecular Weight526.62 g/mol
CAS Number52986-57-9

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thus preventing cellular damage.

  • Study Findings : In vitro assays showed that the compound effectively scavenged free radicals and reduced oxidative stress markers in cellular models.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it may inhibit the proliferation of various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Case Study: Breast Cancer Cell Lines

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
MDA-MB-23112Cell cycle arrest

Anti-inflammatory Effects

In addition to its antioxidant and anticancer activities, this compound has shown promise in reducing inflammation.

  • Research Insights : Animal studies indicated a decrease in pro-inflammatory cytokines following treatment with the compound, suggesting its potential as an anti-inflammatory agent.

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the safety and efficacy of this compound.

Toxicity Profile

Preliminary toxicity assessments indicate that the compound exhibits low toxicity at therapeutic doses.

Toxicity Data Summary

ParameterResult
LD50 (mg/kg)>200
Acute ToxicityLow

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Cancer Therapy : As an adjunct treatment in combination with existing chemotherapeutic agents.
  • Antioxidant Supplements : Potential use in dietary supplements aimed at reducing oxidative stress.

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